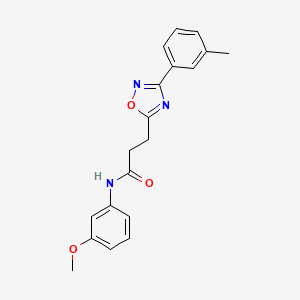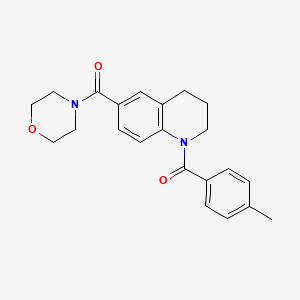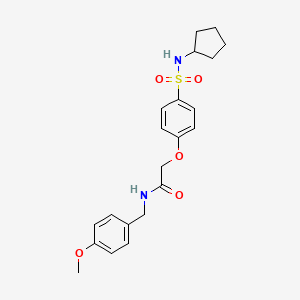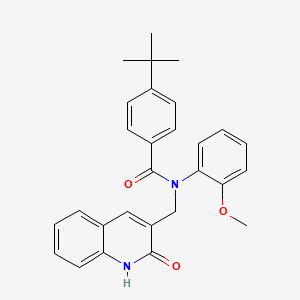
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has a range of biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One area of interest is the development of this compound as an anti-cancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its targets in cellular signaling pathways. Finally, this compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves a multi-step process that has been described in detail in scientific literature. The synthesis begins with the reaction of 2-methoxybenzaldehyde and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of potassium hydroxide to form the Schiff base. This Schiff base is then reacted with tert-butylamine to form the tert-butyl imine. The final step involves the reaction of the tert-butyl imine with 4-fluorobenzoyl chloride to form the final product.
Scientific Research Applications
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers studying various biological processes.
properties
IUPAC Name |
4-tert-butyl-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-28(2,3)22-15-13-19(14-16-22)27(32)30(24-11-7-8-12-25(24)33-4)18-21-17-20-9-5-6-10-23(20)29-26(21)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNKLWSCAFZYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

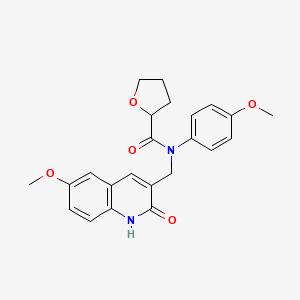
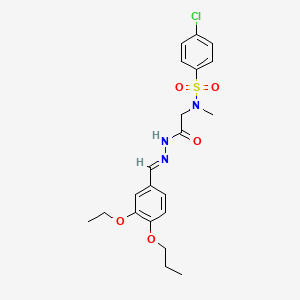
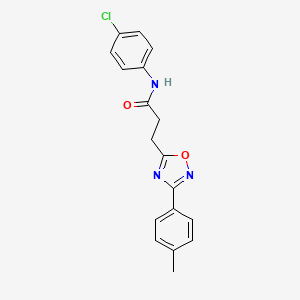

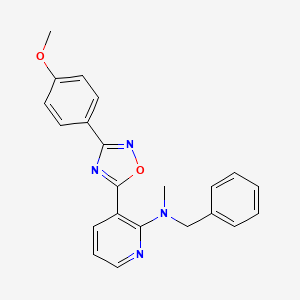
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)
